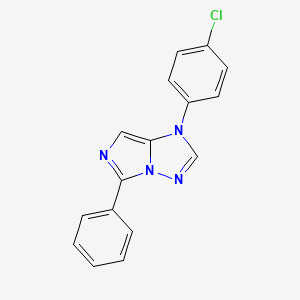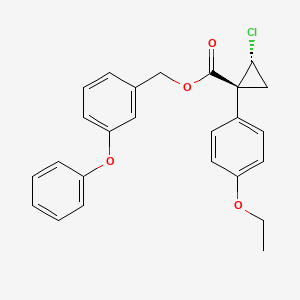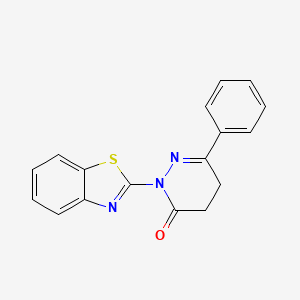![molecular formula C16H11N3S B12807899 1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole CAS No. 137015-79-3](/img/structure/B12807899.png)
1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 3-(1H,3H-thiazolo(3,4-a)benzimidazol-1-yl)- is a heterocyclic compound that contains both benzimidazole and thiazole rings. This compound is of significant interest due to its diverse pharmaceutical and biological applications. It is known for its potential in medicinal chemistry, particularly for its anti-cancer, anti-microbial, and anti-viral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing benzonitrile, 3-(1H,3H-thiazolo(3,4-a)benzimidazol-1-yl)- involves a visible-light-mediated one-pot synthesis. This method uses 1,2-phenylenediamines, aromatic aldehydes, and 2-mercaptoacetic acid in aqueous ethanol medium under visible light irradiation at room temperature. The reaction is facilitated by a simple household compact fluorescent lamp, which generates C–S and C–N bonds through radical intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the green synthesis approach mentioned above offers a promising route for large-scale production. This method is cost-effective, environmentally friendly, and provides high yields under mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 3-(1H,3H-thiazolo(3,4-a)benzimidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Applications De Recherche Scientifique
Benzonitrile, 3-(1H,3H-thiazolo(3,4-a)benzimidazol-1-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant biological activities, including anti-cancer, anti-microbial, and anti-viral properties.
Medicine: It has potential therapeutic applications, particularly as an anti-cancer and anti-viral agent.
Industry: The compound is used in the development of new pharmaceuticals and functional materials.
Mécanisme D'action
The mechanism of action of benzonitrile, 3-(1H,3H-thiazolo(3,4-a)benzimidazol-1-yl)- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as reverse transcriptase, which is crucial for the replication of viruses like HIV. It also interferes with cellular processes in cancer cells, leading to apoptosis (programmed cell death) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[3,2-a]benzimidazoles: These compounds share a similar structure but differ in the position of the thiazole ring.
Benzimidazole derivatives: These compounds have a benzimidazole core but lack the thiazole ring.
Uniqueness
Benzonitrile, 3-(1H,3H-thiazolo(3,4-a)benzimidazol-1-yl)- is unique due to its combined benzimidazole and thiazole rings, which contribute to its diverse biological activities. This dual-ring structure enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
137015-79-3 |
|---|---|
Formule moléculaire |
C16H11N3S |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
3-(1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazol-1-yl)benzonitrile |
InChI |
InChI=1S/C16H11N3S/c17-9-11-4-3-5-12(8-11)16-19-14-7-2-1-6-13(14)18-15(19)10-20-16/h1-8,16H,10H2 |
Clé InChI |
IUXOVSWNHQLVOW-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=CC(=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















